盐酸多尼替潘
描述
多尼立坦盐酸盐,也称为代码 F-11356,是一种三级胺类药物,曾被研究用作潜在的抗偏头痛药。它作为 5-HT1B 和 5-HT1D 受体的强亲和力、高效能激动剂。尽管其药理学特性很有前景,但它从未上市 .
科学研究应用
化学: 它作为研究三级胺类药物构效关系的模型化合物。
生物学: 它被用于研究中,以了解 5-HT1B 和 5-HT1D 受体在生物系统中的作用。
医学: 虽然未上市,但由于其选择性血管收缩特性,它已被研究用于治疗偏头痛。
工业: 它被用于开发针对血清素受体的新药.
作用机制
多尼立坦盐酸盐主要通过其对 5-HT1B 和 5-HT1D 受体的作用发挥其作用。它作为这些受体的强亲和力激动剂,导致抑制辣椒素诱导的外颈动脉血管扩张和选择性颈动脉血管收缩。这种机制与它潜在的抗偏头痛活性有关 .
类似化合物:
舒马曲坦: 另一种用于治疗偏头痛的三级胺类药物,但受体亲和力和效力不同。
那拉曲坦: 与多尼立坦盐酸盐类似,但半衰期更长,药代动力学特征不同。
独特性: 多尼立坦盐酸盐因其在 5-HT1B 和 5-HT1D 受体上的高内在活性而独一无二,使其成为三级胺类系列中最有效的化合物之一。其选择性血管收缩特性也使其与其他类似化合物区别开来 .
生化分析
Biochemical Properties
Donitriptan hydrochloride interacts with 5-HT1B/1D receptors, showing high affinity and efficacy . The pKi values for these interactions are 9.4 and 9.3, respectively . These interactions play a crucial role in the biochemical reactions involving Donitriptan hydrochloride.
Cellular Effects
The effects of Donitriptan hydrochloride on cells are primarily mediated through its interactions with 5-HT1B/1D receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular effects of Donitriptan hydrochloride is currently limited.
Molecular Mechanism
Donitriptan hydrochloride exerts its effects at the molecular level through its interactions with 5-HT1B/1D receptors . It acts as a high-affinity, high-efficacy/near-full agonist of these receptors . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Dosage Effects in Animal Models
The effects of Donitriptan hydrochloride can vary with different dosages in animal models
准备方法
合成路线和反应条件: 多尼立坦盐酸盐的合成涉及几个关键步骤:
血清素的保护: 第一步涉及用二叔丁基碳酸二酯保护血清素,形成氨基甲酸酯衍生物。
缩合反应: 然后,这种受保护的化合物与氯乙酰哌嗪缩合,氯乙酰哌嗪是通过在碳酸钙存在下使 4-(1-哌嗪基)苯腈与氯乙酰氯反应而获得的。
工业生产方法: 多尼立坦盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保最终产品的产率和纯度 .
反应类型:
氧化: 多尼立坦盐酸盐会发生氧化反应,特别是在吲哚部分。
还原: 该化合物可以在特定条件下被还原,但这并不常见。
取代: 它可以发生取代反应,特别是在哌嗪环和吲哚部分。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用氢化铝锂等还原剂。
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化会导致羟基化衍生物的形成,而取代会导致各种取代的哌嗪和吲哚衍生物 .
相似化合物的比较
Sumatriptan: Another triptan drug used for migraine treatment, but with different receptor affinity and efficacy.
Naratriptan: Similar to Donitriptan hydrochloride but with a longer half-life and different pharmacokinetic profile.
Rizatriptan: Another 5-HT1B/1D receptor agonist with a faster onset of action compared to Donitriptan hydrochloride.
Uniqueness: Donitriptan hydrochloride is unique due to its high intrinsic activity at the 5-HT1B and 5-HT1D receptors, making it one of the most potent compounds in the triptan series. Its selective vasoconstrictive properties also distinguish it from other similar compounds .
属性
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENQGQAPOYDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168973 | |
Record name | F 11356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170911-68-9 | |
Record name | Donitriptan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | F 11356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170911-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DONITRIPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。